1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Catalog No.
S576528
CAS No.
1633-00-7
M.F
C14H24N2O8
M. Wt
348.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

CAS Number

1633-00-7

Product Name

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

IUPAC Name

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

InChI

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

YGDVXSDNEFDTGV-UHFFFAOYSA-N

SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Synonyms

1,6-hexanediamine-N,N,N',N'-tetraacetic acid, HDTA

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

The exact mass of the compound 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA), CAS 1633-00-7, is an aminopolycarboxylic acid chelating agent. Its defining structural feature is the long, flexible six-carbon (C6) aliphatic chain separating the two nitrogen atoms, a significant deviation from the two-carbon (C2) backbone of the industry-standard chelator, EDTA. This extended spacer fundamentally alters the steric and conformational properties of the molecule, leading to distinct metal-binding behaviors, stability profiles, and suitability for specialized applications where common chelators are not interchangeable.

Direct substitution of HDTA for short-chain chelators like EDTA is impractical and often leads to process failure. The longer C6 backbone in HDTA forces the formation of a larger and more strained 9-membered chelate ring with a metal ion, compared to the highly stable 5-membered ring formed by EDTA. This structural difference results in significantly different metal complex stability constants, coordination geometries, and redox potentials. Furthermore, unlike EDTA, the underlying 1,6-diaminohexane structure of HDTA makes it a viable difunctional monomer for direct incorporation into polymer backbones, a function for which EDTA is unsuitable. These differences mandate that HDTA be selected based on specific, quantitatively justified performance requirements rather than as a generic substitute.

Quantifiably Lower Metal Chelate Stability for Controlled or Reversible Binding

Unlike EDTA, which forms exceptionally stable complexes with most transition metals, HDTA exhibits demonstrably lower stability constants (log K) for the same ions. For example, the stability constant for the Cu(II)-HDTA complex is approximately four orders of magnitude lower than that of the Cu(II)-EDTA complex. This is not a performance deficit but a key procurement feature for applications requiring weaker, more selective, or more easily reversible metal chelation than EDTA can provide.

Evidence DimensionComplex Stability Constant (log K₁)
Target Compound DataCu(II)-HDTA: ~14.6
Comparator Or BaselineCu(II)-EDTA: 18.8
Quantified DifferenceΔ log K ≈ -4.2 (HDTA is >10,000x less stable)
ConditionsAqueous solution, 20-25 °C, I = 0.1 M

This allows for selective metal ion masking or controlled release in processes where EDTA's high binding affinity would be irreversible or would sequester desirable ions.

Direct Precursor Suitability for Synthesis of Chelating Polyamides

The 1,6-diaminohexane core of HDTA allows it to act as a difunctional monomer in polycondensation reactions, a capability not shared by EDTA. HDTA can be reacted with diacyl chlorides (e.g., adipoyl chloride) to form functional polyamides with integral chelating sites. This has been demonstrated in patents for creating materials like chelating ion-exchange resins for water treatment and scale inhibition. This makes HDTA a critical raw material for manufacturing functional polymers, a role where EDTA is not a viable reactant.

Evidence DimensionSuitability as a Polyamide Monomer
Target Compound DataCan be directly polycondensed to form polyamide backbone
Comparator Or BaselineEDTA: Cannot form a polyamide backbone via polycondensation due to lack of diamine functionality
Quantified DifferenceQualitatively different chemical reactivity and function
ConditionsPolycondensation reaction with a diacyl chloride or dicarboxylic acid

For procurement in polymer manufacturing, HDTA is a necessary building block for creating materials with built-in chelation properties, not just an additive.

Formation of Unique Binuclear and Bridged Metal Complexes

The extended, flexible C6 spacer of HDTA enables coordination geometries that are sterically impossible for the rigid, short C2 spacer of EDTA. Crystal structure analyses have confirmed that HDTA can act as a bridging ligand, forming stable binuclear complexes where the single HDTA molecule coordinates to two separate metal centers. This capability allows for the synthesis of novel coordination polymers and materials with specific magnetic or catalytic properties that cannot be created using EDTA as the ligand.

Evidence DimensionAbility to Form Binuclear Bridged Complexes
Target Compound DataReadily forms stable, isolable binuclear complexes (e.g., [Fe₂(μ-O)(HDTA)₂]²⁻)
Comparator Or BaselineEDTA: Does not form analogous bridged binuclear complexes due to the short, rigid C2 spacer
Quantified DifferenceFundamentally different coordination behavior and resulting structures
ConditionsAqueous or non-aqueous metal-ligand synthesis

This enables the design and synthesis of advanced materials and catalysts where precise spacing and orientation of metal centers are critical design parameters.

Precursor for Chelating Ion-Exchange Resins and Membranes

As a direct consequence of its diamine backbone, HDTA is the specified choice for manufacturing chelating polymers via polycondensation. These materials are procured for applications in industrial water treatment, heavy metal recovery from process streams, and the creation of functional membranes where permanent, non-leaching chelation capability is required.

Selective Metal Ion Control in Complex Chemical Systems

In processes where the high stability of EDTA-metal complexes is problematic (e.g., inhibiting desired catalytic activity or being difficult to reverse), HDTA's lower, tunable stability constants provide a solution. It is selected for workflows that require gentle or selective metal ion masking without permanently deactivating all metal species in the system.

Synthesis of Novel Coordination Polymers and Materials

For materials science and crystal engineering research, HDTA is procured specifically for its ability to form unique bridged and binuclear metal complexes. This enables the targeted synthesis of materials with specific magnetic, electronic, or porous properties that are inaccessible with common short-chain chelators like EDTA.

XLogP3

-4.5

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1633-00-7

Wikipedia

2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types